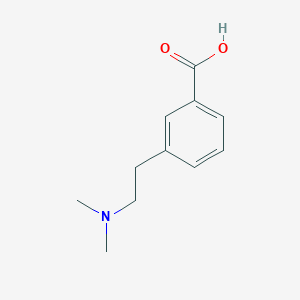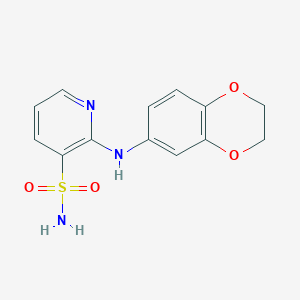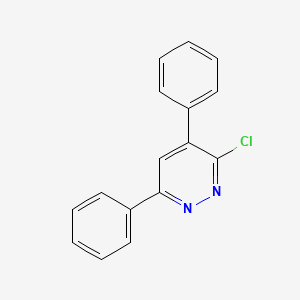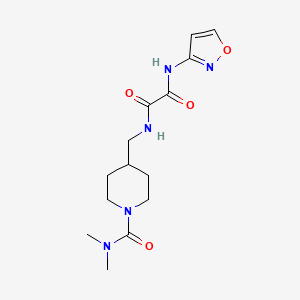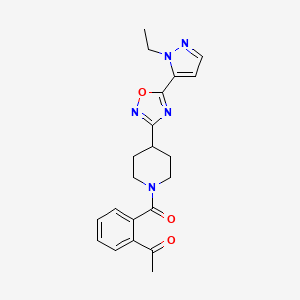
1-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps, starting with the reaction of ethylchloroacetate with 1H-pyrazole to synthesize ethyl 2-(1H-pyrazol-1-yl)acetate. This compound is further reacted with hydrazine hydrate to produce 2-(1H-pyrazol-1-yl) acetohydrazide. Subsequent reactions with aryl aldehyde yield N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide derivatives. These are cyclized with acetic anhydride to obtain the final products. The synthesized compounds are characterized by IR, 1H-NMR, 13C-NMR, mass spectra, and elemental analysis data (Asif et al., 2021).
Molecular Structure Analysis
Vibrational frequencies, vibrational assignments, and optimized molecular structures have been investigated experimentally and theoretically. Studies include HOMO and LUMO analysis to determine charge transfer within molecules. The molecular electrostatic potential (MEP) analysis indicates reactive sites within the molecule, aiding in understanding the compound's reactivity and interaction with other molecules (Mary et al., 2015).
Chemical Reactions and Properties
The chemical stability and reactivity of related compounds, such as their behavior under Boulton–Katritzky rearrangement, have been studied. Conditions like exposure to water and HCl lead to rearrangements and the formation of novel structures. These reactions demonstrate the compounds' sensitivity to environmental conditions and provide pathways for synthesizing related derivatives (Kayukova et al., 2018).
Physical Properties Analysis
Physical properties, including crystal structure, transparency in the visible region, and thermal stability, are characterized using techniques such as single crystal XRD, UV-visible, and thermal analysis. These studies provide insight into the materials' suitability for various applications, elucidating their stability and physical behavior under different conditions (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including antibacterial and antiviral activities, have been evaluated. Synthesized compounds show activity against common pathogenic bacteria and viruses, indicating potential applications in medicinal chemistry. The antibacterial activity, for instance, is assessed by comparing results with standard drugs, highlighting the compounds' effectiveness (Asif et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related heterocyclic compounds involves complex reactions that yield products with potential biological activities. For example, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives has been studied, highlighting the intricate reactions involved in obtaining such compounds. These processes typically involve reactions with active halogen-containing compounds or coupling with active -CH2- containing compounds, leading to a variety of heterocyclic derivatives (Attaby et al., 2006).
Biological Activities
Compounds with a similar structure have been evaluated for their biological activities, including antimicrobial and antiviral effects. For instance, derivatives of 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone have shown significant antimicrobial activity, suggesting a potential for pharmaceutical applications in treating microbial infections (Salimon et al., 2011).
Another study on the synthesis and pharmacological activity of pyrazoles identified a compound, EST64454, with antinociceptive properties in models of pain, indicating potential applications in pain management (Díaz et al., 2020).
Antimicrobial and Antifungal Activities
The synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives has also been explored, with some compounds exhibiting antimicrobial activity against common pathogenic bacteria, demonstrating the potential for development into antimicrobial agents (Asif et al., 2021).
Eigenschaften
IUPAC Name |
1-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-3-26-18(8-11-22-26)20-23-19(24-29-20)15-9-12-25(13-10-15)21(28)17-7-5-4-6-16(17)14(2)27/h4-8,11,15H,3,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJAKZBGXYNOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)
![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
